molecular formula C14H15N7S B13898186 N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine

N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine

Cat. No.: B13898186
M. Wt: 313.38 g/mol
InChI Key: WCNKDBLTFXSINC-UHFFFAOYSA-N
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Description

“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” is a complex organic compound that features a pyrimidine ring, a pyrazole ring, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific conditions. Common reagents used in these reactions include:

  • Pyrimidine derivatives
  • Pyrazole derivatives
  • Thiazole derivatives
  • Pyrrolidine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its multi-ring structure could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
  • This compound
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its multi-ring structure, which provides a diverse array of functional groups and potential interaction sites. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N7S

Molecular Weight

313.38 g/mol

IUPAC Name

N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H15N7S/c1-2-7-21(6-1)12-10(8-17-20-12)11-9-22-14(18-11)19-13-15-4-3-5-16-13/h3-5,8-9H,1-2,6-7H2,(H,17,20)(H,15,16,18,19)

InChI Key

WCNKDBLTFXSINC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=NN2)C3=CSC(=N3)NC4=NC=CC=N4

Origin of Product

United States

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